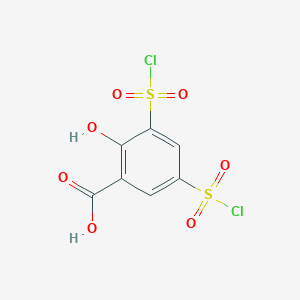
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-
Descripción general
Descripción
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)-: is an organic compound with the molecular formula C15H15N3S and a molecular weight of 269.365 g/mol . This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- involves its interaction with specific molecular targets and pathways. . These interactions contribute to the compound’s anti-inflammatory and other biological effects.
Comparación Con Compuestos Similares
2-(4-Isothiocyanatophenyl)pyrimidine: Similar structure but lacks the butyl group.
5-Butyl-2-phenylpyrimidine: Similar structure but lacks the isothiocyanate group.
2-(4-Isothiocyanatophenyl)-5-methylpyrimidine: Similar structure but has a methyl group instead of a butyl group.
Uniqueness: Pyrimidine, 5-butyl-2-(4-isothiocyanatophenyl)- is unique due to the presence of both the butyl and isothiocyanate groups, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
101478-41-5 |
|---|---|
Fórmula molecular |
C15H15N3S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
5-butyl-2-(4-isothiocyanatophenyl)pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-2-3-4-12-9-16-15(17-10-12)13-5-7-14(8-6-13)18-11-19/h5-10H,2-4H2,1H3 |
Clave InChI |
QVSUZCIVIDTTBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide](/img/structure/B8595993.png)



![4-N-[4-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8596021.png)
![1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B8596027.png)
![3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8596035.png)
![1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B8596049.png)





